3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide
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Overview
Description
It is a major urinary metabolite of the narcotic analgesic fentanyl . This compound is characterized by the presence of a phenyl group, a piperidine ring, and a propanamide moiety, making it a structurally complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide typically involves the reaction of 4-piperidone with phenylmagnesium bromide to form 4-phenylpiperidine. This intermediate is then reacted with propionyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Scientific Research Applications
3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential analgesic properties and as a metabolite of fentanyl.
Industry: Utilized in the production of fentanyl and related compounds.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide involves its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of pain signals and the production of analgesic effects. This interaction is similar to that of fentanyl, but the compound itself is primarily studied as a metabolite rather than a direct analgesic .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic.
N-phenyl-N-(4-piperidinyl)propionamide: Another fentanyl analog with similar structural features.
3-chloro-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide: A chlorinated analog with different pharmacological properties.
Uniqueness
3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide is unique due to its role as a major metabolite of fentanyl, providing insights into the metabolic pathways and potential toxicological effects of fentanyl use. Its structural complexity also makes it a valuable intermediate in synthetic organic chemistry .
Properties
IUPAC Name |
3-phenyl-N-(4-piperidin-1-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(14-9-17-7-3-1-4-8-17)21-18-10-12-19(13-11-18)22-15-5-2-6-16-22/h1,3-4,7-8,10-13H,2,5-6,9,14-16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNHLDJSVHJCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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